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molecular formula C4H3ClS B103000 3-Chlorothiophene CAS No. 17249-80-8

3-Chlorothiophene

Cat. No. B103000
M. Wt: 118.59 g/mol
InChI Key: QUBJDMPBDURTJT-UHFFFAOYSA-N
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Patent
US05100520

Procedure details

A catholyte of 650 ml of methanol, 0.5 g of lead acetate dihydrate, 0.5 g of tetrabutylammonium tetrafluoroborate, 20 ml of hydrogen bromide solution (48% in water) and 20 g of 3-chloro-2,4,5-tribromothiophene were electrolysed in electrolysis cell 1 at a current density of 100 mA/cm2 at the beginning and 25 mA/cm2 at the end of the batch, a voltage of 7.2 to 3.4 V and a temperature of 28° to 35° C. The current consumption was 8.8 Ah. After addition of 100 ml of water to the catholyte, extraction with CF2Cl--CFCl2 and removal of the solvent by distillation, 8.24 g of 4-bromo-3-chlorothiophene (yield: 73.8%), 0.665 g of 3-chlorothiophene (yield: 9.1%) and 0.4 g of dibromothiophene of unknown structure (yield: 2.9%) were obtained.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
lead acetate dihydrate
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
3-chloro-2,4,5-tribromothiophene
Quantity
20 g
Type
reactant
Reaction Step Four
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Six
Quantity
650 mL
Type
solvent
Reaction Step Seven
Yield
9.1%

Identifiers

REACTION_CXSMILES
O.O.C([O-])(=O)C.[Pb+2].C([O-])(=O)C.Br.[Cl:13][C:14]1[C:18]([Br:19])=[C:17](Br)[S:16][C:15]=1Br.BrC1C=CSC=1Br>F[B-](F)(F)F.C([N+](CCCC)(CCCC)CCCC)CCC.CO>[Br:19][C:18]1[C:14]([Cl:13])=[CH:15][S:16][CH:17]=1.[Cl:13][C:14]1[CH:18]=[CH:17][S:16][CH:15]=1 |f:0.1.2.3.4,8.9|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC1=C(SC=C1)Br
Step Two
Name
lead acetate dihydrate
Quantity
0.5 g
Type
reactant
Smiles
O.O.C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Br
Step Four
Name
3-chloro-2,4,5-tribromothiophene
Quantity
20 g
Type
reactant
Smiles
ClC1=C(SC(=C1Br)Br)Br
Step Five
Name
100
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0.5 g
Type
catalyst
Smiles
F[B-](F)(F)F.C(CCC)[N+](CCCC)(CCCC)CCCC
Step Seven
Name
Quantity
650 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 28° to 35° C
CUSTOM
Type
CUSTOM
Details
The current consumption
ADDITION
Type
ADDITION
Details
After addition of 100 ml of water
EXTRACTION
Type
EXTRACTION
Details
to the catholyte, extraction
CUSTOM
Type
CUSTOM
Details
with CF2Cl--CFCl2 and removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CSC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.24 g
YIELD: PERCENTYIELD 73.8%
Name
Type
product
Smiles
ClC1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.665 g
YIELD: PERCENTYIELD 9.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05100520

Procedure details

A catholyte of 650 ml of methanol, 0.5 g of lead acetate dihydrate, 0.5 g of tetrabutylammonium tetrafluoroborate, 20 ml of hydrogen bromide solution (48% in water) and 20 g of 3-chloro-2,4,5-tribromothiophene were electrolysed in electrolysis cell 1 at a current density of 100 mA/cm2 at the beginning and 25 mA/cm2 at the end of the batch, a voltage of 7.2 to 3.4 V and a temperature of 28° to 35° C. The current consumption was 8.8 Ah. After addition of 100 ml of water to the catholyte, extraction with CF2Cl--CFCl2 and removal of the solvent by distillation, 8.24 g of 4-bromo-3-chlorothiophene (yield: 73.8%), 0.665 g of 3-chlorothiophene (yield: 9.1%) and 0.4 g of dibromothiophene of unknown structure (yield: 2.9%) were obtained.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
lead acetate dihydrate
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
3-chloro-2,4,5-tribromothiophene
Quantity
20 g
Type
reactant
Reaction Step Four
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Six
Quantity
650 mL
Type
solvent
Reaction Step Seven
Yield
9.1%

Identifiers

REACTION_CXSMILES
O.O.C([O-])(=O)C.[Pb+2].C([O-])(=O)C.Br.[Cl:13][C:14]1[C:18]([Br:19])=[C:17](Br)[S:16][C:15]=1Br.BrC1C=CSC=1Br>F[B-](F)(F)F.C([N+](CCCC)(CCCC)CCCC)CCC.CO>[Br:19][C:18]1[C:14]([Cl:13])=[CH:15][S:16][CH:17]=1.[Cl:13][C:14]1[CH:18]=[CH:17][S:16][CH:15]=1 |f:0.1.2.3.4,8.9|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC1=C(SC=C1)Br
Step Two
Name
lead acetate dihydrate
Quantity
0.5 g
Type
reactant
Smiles
O.O.C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Br
Step Four
Name
3-chloro-2,4,5-tribromothiophene
Quantity
20 g
Type
reactant
Smiles
ClC1=C(SC(=C1Br)Br)Br
Step Five
Name
100
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0.5 g
Type
catalyst
Smiles
F[B-](F)(F)F.C(CCC)[N+](CCCC)(CCCC)CCCC
Step Seven
Name
Quantity
650 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 28° to 35° C
CUSTOM
Type
CUSTOM
Details
The current consumption
ADDITION
Type
ADDITION
Details
After addition of 100 ml of water
EXTRACTION
Type
EXTRACTION
Details
to the catholyte, extraction
CUSTOM
Type
CUSTOM
Details
with CF2Cl--CFCl2 and removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CSC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.24 g
YIELD: PERCENTYIELD 73.8%
Name
Type
product
Smiles
ClC1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.665 g
YIELD: PERCENTYIELD 9.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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